N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel. It blocks the activation of this receptor by ATP, which is the endogenous ligand. This blockade prevents the influx of calcium ions and the release of proinflammatory cytokines, which are the downstream effects of P2X7 receptor activation.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide has been shown to have various biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the reduction of proinflammatory cytokine release, and the attenuation of neuropathic pain. It has also been reported to have neuroprotective effects and to enhance the efficacy of cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide in lab experiments include its high potency and selectivity for the P2X7 receptor, its well-characterized mechanism of action, and its availability as a commercial product. However, its limitations include its potential off-target effects, its relatively short half-life, and the need for careful dosing and administration.
Orientations Futures
There are several future directions for the research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide, including the investigation of its potential therapeutic applications in various diseases, the development of more potent and selective P2X7 receptor antagonists, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide as an adjuvant in vaccines and its potential role in cancer therapy warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide involves several steps, including the preparation of 6-ethoxy-1,3-benzothiazol-2-amine and 2-methyl-3-furoic acid, followed by the coupling reaction between the two compounds. The final product is obtained after purification and characterization by various spectroscopic techniques.
Applications De Recherche Scientifique
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide has been widely used in scientific research to investigate the role of P2X7 receptor in various diseases. It has been shown to be effective in reducing inflammation, neuropathic pain, and neurodegenerative diseases. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-3-furamide has also been tested for its potential use in cancer therapy and as an adjuvant in vaccines.
Propriétés
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-3-19-10-4-5-12-13(8-10)21-15(16-12)17-14(18)11-6-7-20-9(11)2/h4-8H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNZRYXEPNJZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(OC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylfuran-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.